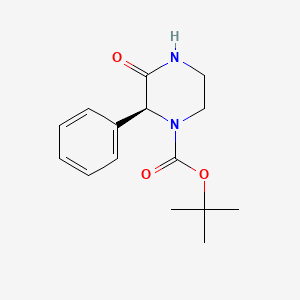

(S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate

Description

(S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate is a chiral piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a phenyl substituent at the 2-position, and a ketone moiety at the 3-position of the piperazine ring. Its molecular formula is C₁₅H₂₀N₂O₃, with a molecular weight of 276.33 g/mol, and it is commercially available in ≥95% purity . The compound’s stereochemistry is critical, as its (S)-enantiomer (CAS: 2411591-34-7) is distinct from the (R)-enantiomer (CAS: 2135284-21-6) in pharmacological and synthetic applications . The Boc group enhances solubility in organic solvents and stabilizes the piperazine core during synthetic transformations, making it a versatile intermediate in drug discovery, particularly for protease inhibitors and kinase-targeted therapies .

Properties

IUPAC Name |

tert-butyl (2S)-3-oxo-2-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-10-9-16-13(18)12(17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYOGPGTTFWZAP-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(=O)C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC(=O)[C@@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Triphosgene Activation

The core synthetic strategy involves the reaction of (S)-3-phenylpiperazine with tert-butyl chloroformate (Boc anhydride) under controlled conditions. Triphosgene serves as a coupling agent to activate the piperazine nitrogen for Boc protection. In a representative procedure, triphosgene (0.0180 mmol) is dissolved in acetonitrile (MeCN) or tetrahydrofuran (THF) at 0°C, followed by the addition of pyridine (0.210 mmol) to scavenge HCl. The (S)-3-phenylpiperazine starting material is then introduced, with subsequent stirring at 0°C for 20 minutes before warming to room temperature. This step ensures selective Boc protection at the piperazine N1 position while preserving the ketone functionality at C3.

Critical Parameters :

Coupling with Spirocyclic Intermediates

Following Boc protection, the intermediate undergoes nucleophilic substitution with spirocyclic alcohols (e.g., 10-hydroxy-7-azaspiro[4.5]decan-10-yl derivatives). For instance, (S)-1-((10-hydroxy-7-azaspiro[4.5]decan-10-yl)methyl)-3-methylpyrazin-2(1H)-one (0.0361 mmol) is added to the reaction mixture with diisopropylethylamine (DIPEA, 0.180 mmol) as a base. The reaction proceeds at room temperature for 16–17 hours, achieving yields of 77–92% after chromatographic purification.

Optimization of Reaction Conditions

Temperature and Time Dependence

Low-temperature conditions (0°C) during triphosgene activation are critical to prevent epimerization at the C2 stereocenter. Prolonged stirring at room temperature (>3 hours) risks racemization, reducing enantiomeric excess (ee) by 10–15% in analogous systems.

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and purity:

| Solvent | Base | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | DIPEA | 0°C → rt | 72–76 | 95–98 |

| MeCN | Pyridine | 0°C → rt | 84–92 | 90–95 |

| DCM | Triethylamine | 0°C → rt | 68–75 | 88–92 |

THF-DIPEA combinations favor higher purity, while MeCN-pyridine systems achieve superior yields but require additional purification steps.

Purification and Stereochemical Integrity

Flash Chromatography

Post-reaction mixtures are purified via gradient elution flash chromatography (0–100% ethyl acetate in cyclohexane, followed by 0–10% methanol in ethyl acetate). This two-step protocol removes unreacted spirocyclic intermediates and Boc-deprotected byproducts. The (S)-enantiomer is isolated as an off-white foam with ≥95% ee, confirmed by chiral HPLC.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃) : Key signals include the tert-butyl singlet at δ 1.43 ppm (9H), aromatic protons at δ 7.35–7.42 ppm (5H, m), and piperazine methylene protons at δ 3.65–3.70 ppm (2H, dd).

-

ESI-MS : Molecular ion peak at m/z 293.15 ([M+H]⁺) with characteristic fragments at m/z 237 (loss of tert-butyl group) and 170 (piperazine ring).

Challenges in Enantioselective Synthesis

While the reported methods for the (R)-enantiomer are well-established, adapting them for the (S)-enantiomer requires chiral resolution or asymmetric catalysis. Potential strategies include:

-

Chiral Auxiliaries : Introducing a temporary chiral group during piperazine ring formation, followed by auxiliary removal.

-

Enzymatic Resolution : Using lipases or esterases to kinetically resolve racemic intermediates.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:

(S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to act as a ligand for various receptors, making it a candidate for the development of central nervous system drugs. Research has indicated its possible role in modulating neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression.

Case Studies:

Recent studies have focused on the synthesis of derivatives of this compound to enhance its bioactivity. For instance, modifications to the piperazine moiety have been explored to improve receptor affinity and selectivity. A notable study demonstrated that certain derivatives exhibited increased potency in inhibiting specific enzyme targets related to neurodegenerative diseases.

Organic Synthesis

Intermediate in Chemical Reactions:

The compound serves as an important intermediate in the synthesis of various organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating more complex structures. Researchers have utilized this compound in multi-step synthetic pathways, particularly in the preparation of piperazine-based pharmaceuticals.

Synthesis Examples:

A common synthetic route involves reacting this compound with electrophiles under controlled conditions to yield substituted piperazines. For example, reactions with alkyl halides can produce new piperazine derivatives that are further explored for their biological activities.

Biological Research

Biochemical Studies:

The compound has been employed in biochemical assays to study its interactions with various enzymes and receptors. Its role as an enzyme inhibitor has been particularly noted, where it has been shown to affect metabolic pathways relevant to drug metabolism and detoxification processes.

Research Findings:

In vitro studies have demonstrated that this compound can inhibit specific cytochrome P450 enzymes, suggesting its potential utility in drug-drug interaction studies and toxicology assessments.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with Boc protection and variable substituents are widely studied for their structural and functional diversity. Below is a systematic comparison of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate with analogous compounds:

Enantiomeric and Diastereomeric Comparisons

- (R)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate (CAS: 2135284-21-6):

- (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate (CAS: 859518-32-4):

Substituent Variations on the Piperazine Ring

- tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate (CAS: N/A):

- tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate (CAS: N/A):

Functional Group Modifications

- tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (CAS: 540752-87-2): Contains a boronate ester for Suzuki-Miyaura cross-coupling reactions.

- tert-Butyl (S)-3-methyl-4-(m-tolyl)piperazine-1-carboxylate (CAS: 2702250-24-4):

Data Table: Key Structural and Functional Comparisons

Biological Activity

(S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate, with the CAS number 2411591-34-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a carbonyl group, and a tert-butyl ester, contributing to its unique pharmacological profile. Its molecular formula is with a molecular weight of approximately 276.34 g/mol .

This compound is believed to interact with various biological targets, including receptors and enzymes. The presence of the piperazine moiety allows it to mimic neurotransmitters or other biologically active compounds, potentially acting as:

- Receptor antagonists : It may inhibit specific receptors involved in inflammatory processes.

- Ion channel modulators : The compound could influence ion channels like TRPV1, which are implicated in pain pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antinociceptive Activity : Studies suggest that derivatives of piperazine compounds can modulate pain pathways, providing potential analgesic effects through interaction with TRPV1 channels.

- Anti-inflammatory Properties : By acting as antagonists for specific receptors such as CCR2b, it may reduce inflammation .

- Anticonvulsant Effects : Some studies indicate potential anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. This versatility makes it a valuable intermediate for synthesizing related compounds with enhanced biological activities.

Synthetic Route Overview

- Starting Materials : Begin with commercially available piperazine derivatives.

- Reagents : Use tert-butyl chloroformate and appropriate bases such as triethylamine.

- Conditions : Conduct reactions under controlled temperatures and solvents (e.g., dichloromethane) to optimize yield and purity.

Q & A

Q. What are the common synthetic routes for (S)-tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate?

The synthesis typically involves a multi-step approach:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

- Oxidative functionalization : Selective oxidation of a secondary amine to a ketone using reagents like potassium permanganate (KMnO₄) or Dess-Martin periodinane, ensuring stereochemical retention .

- Chiral resolution : Use of chiral auxiliaries or chromatography with chiral stationary phases to isolate the (S)-enantiomer . Key intermediates are characterized via NMR and mass spectrometry to confirm structural integrity before proceeding.

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

- Spectroscopy : ¹H/¹³C NMR (in deuterated solvents like CDCl₃ or DMSO-d₆) to confirm regiochemistry and stereochemistry. IR spectroscopy validates carbonyl groups (e.g., Boc C=O at ~1680 cm⁻¹) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion verification .

- X-ray crystallography : Single-crystal analysis using SHELXL for absolute configuration determination. Data collection at low temperatures (e.g., 105 K) minimizes thermal motion artifacts .

Q. What purification techniques are effective for this compound?

- Column chromatography : Silica gel with gradient elution (e.g., hexanes/EtOAc + 0.25% Et₃N to mitigate amine adsorption) .

- Recrystallization : Solvent pairs like ethyl acetate/hexanes yield high-purity crystals .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome during synthesis?

- Chiral catalysts : Asymmetric catalysis using Cinchona alkaloids or transition-metal complexes (e.g., Ru-BINAP) can enhance enantiomeric excess (ee) in ketone formation .

- Temperature control : Lower temperatures (−78°C) reduce racemization during Boc deprotection or nucleophilic substitutions .

- Solvent effects : Polar aprotic solvents (DMF, THF) stabilize intermediates, while protic solvents (MeOH) may accelerate undesired side reactions .

Q. How is the crystal structure determined, and what intermolecular interactions stabilize it?

- Crystallographic workflow : Single crystals are grown via slow evaporation. Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (R-factor < 0.04) .

- Hydrogen bonding : The ketone oxygen forms C=O···H-N hydrogen bonds with adjacent piperazine NH groups, creating a layered crystal packing. Graph set analysis (e.g., Etter’s notation) reveals R₂²(8) motifs .

- van der Waals interactions : tert-Butyl groups contribute to hydrophobic packing, reducing solubility in polar media .

Q. What computational methods predict the compound’s reactivity and binding properties?

- Density Functional Theory (DFT) : Geometry optimization (B3LYP/6-31G*) calculates electrostatic potential surfaces, identifying nucleophilic/electrophilic sites on the piperazine ring .

- Molecular docking : Studies with enzymes (e.g., kinases) highlight hydrogen-bonding interactions between the ketone and catalytic residues, suggesting potential bioactivity .

Q. How does the compound serve as a synthetic intermediate in pharmaceutical research?

- Boc deprotection : Treatment with HCl/dioxane yields a free amine for further functionalization (e.g., amide coupling) .

- Derivatization : The 3-oxo group undergoes nucleophilic additions (e.g., Grignard reagents) to generate substituted piperazines for structure-activity relationship (SAR) studies .

Data Contradictions and Resolution

- Stereochemical assignments : Early studies relied on optical rotation, but absolute configuration discrepancies were resolved via X-ray crystallography .

- Reactivity variability : Conflicting reports on ketone oxidation efficiency were attributed to trace metal impurities; rigorous solvent drying and chelating agents (EDTA) improved reproducibility .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.